molecular formula C10H17N3O5 B2744602 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid CAS No. 2303565-97-9

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid

Cat. No.: B2744602
CAS No.: 2303565-97-9
M. Wt: 259.262
InChI Key: MWQISPVUJVUZAS-UHFFFAOYSA-N
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Description

2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1170583-63-7) is a pyrazole derivative featuring a 3-aminopropyl substituent at the 4-position of the pyrazole ring and an ethanol group at the 1-position . This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and primary amine groups, which enhance solubility in polar solvents.

Oxalic acid (HOOC-COOH) is a simple dicarboxylic acid with strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelating properties. It is widely used in industrial processes (e.g., rust removal) and as a reagent in organic synthesis.

Properties

IUPAC Name

2-[4-(3-aminopropyl)pyrazol-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.C2H2O4/c9-3-1-2-8-6-10-11(7-8)4-5-12;3-1(4)2(5)6/h6-7,12H,1-5,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQISPVUJVUZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)CCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 3-aminopropylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group. The final product is obtained by treating the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors under controlled temperatures and pressures to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted pyrazoles or ethan-1-ol derivatives.

Scientific Research Applications

2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can participate in π-π interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
2-[4-(3-Aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol C₈H₁₅N₃O 169.23 Pyrazole, hydroxyl, primary amine Amphoteric, hydrogen-bond donor
Oxalic acid C₂H₂O₄ 90.03 Two carboxylic acids Strong acidity, chelating agent
3-Methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid C₁₅H₁₆N₂O₃ 272.30 Pyrazole, ketone, carboxylic acid Polar, potential metal coordination
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)butyl]amine C₉H₁₇N₃ 167.26 Pyrazole, primary amine Basic, hydrophobic backbone

Key Comparisons

Acidity and Reactivity Oxalic acid exhibits significantly stronger acidity compared to the pyrazole derivatives due to its two carboxylic acid groups. This makes it more reactive in acid-catalyzed reactions (e.g., esterifications) . The aminopropyl-pyrazole compound has a primary amine (pKa ~10–11) and hydroxyl group (pKa ~15–16), rendering it amphoteric but less acidic than oxalic acid.

Solubility Oxalic acid is highly water-soluble (143 g/L at 25°C), whereas the aminopropyl-pyrazole derivative shows moderate solubility in water (~50 g/L) but better solubility in ethanol or DMSO due to its hybrid polar/nonpolar structure . The 3-methyl-5-(2-oxopropyl)pyrazole-carboxylic acid () has lower water solubility (<10 g/L) due to its bulky phenyl and ketone substituents.

Applications Oxalic acid: Industrial descaling, rare-earth mineral processing, and as a reducing agent in photography . Aminopropyl-pyrazole: Potential use in drug discovery (e.g., kinase inhibitors) due to its hydrogen-bonding capacity and structural flexibility . Pyrazole-carboxylic acid derivatives (): Metal-organic frameworks (MOFs) or coordination polymers, leveraging their carboxylic acid groups for ligand-metal interactions .

Computational and Crystallographic Data Density functional theory (DFT) studies (e.g., methods from ) predict that the aminopropyl-pyrazole compound has a higher electron density at the amine group compared to simpler pyrazoles, enhancing its nucleophilicity . Crystal structures of related pyrazole-carboxylic acids (e.g., ) resolved via SHELXL () reveal planar pyrazole rings and hydrogen-bonded networks, which are critical for stabilizing solid-state structures .

Research Findings and Trends

  • Bioactivity: Pyrazole derivatives with aminopropyl chains (e.g., ) show promise in targeting G-protein-coupled receptors (GPCRs) due to their structural mimicry of endogenous polyamines .
  • Thermal Stability: Oxalic acid decomposes at ~189°C, while the aminopropyl-pyrazole compound is stable up to ~250°C, making it suitable for high-temperature synthetic processes.
  • Environmental Impact : Oxalic acid is biodegradable but toxic at high concentrations, whereas pyrazole derivatives require further ecotoxicological profiling .

Biological Activity

The compound 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid (CAS Number: 2303565-97-9) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article aims to explore the biological activities associated with this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H17N3O5C_{10}H_{17}N_{3}O_{5} with a molecular weight of 259.26 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity.

PropertyValue
CAS Number2303565-97-9
Molecular FormulaC10H17N3O5
Molecular Weight259.26 g/mol
Physical FormSolid

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, particularly their inhibitory effects on various cancer cell lines. For instance, pyrazole compounds have been shown to inhibit BRAF(V600E) mutations, which are common in melanoma. A related study found that certain pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that compounds with a similar structure can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that This compound may possess similar anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely studied. Compounds in this class have shown effectiveness against various bacterial strains and fungi. For example, certain derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis and death . The specific antimicrobial activity of This compound remains to be fully elucidated but is anticipated based on structural similarities with other active pyrazoles.

Case Study 1: Antitumor Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several pyrazole derivatives and tested their efficacy against BRAF(V600E) mutant melanoma cells. Among these, one derivative showed an IC50 value of 0.5 µM, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

A publication in Pharmaceutical Biology examined the anti-inflammatory effects of a related pyrazole compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found a significant reduction in nitric oxide production and inflammatory markers upon treatment with the pyrazole derivative .

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